1-Bromononane-d4-1

Beschreibung

The exact mass of the compound 1-Bromononane-6,6,7,7-d4 is 210.09212 g/mol and the complexity rating of the compound is 52.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

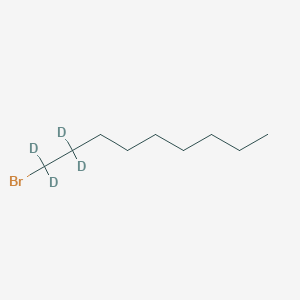

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriononane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMUQTNXKPEMLM-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310548 |

Source

|

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-44-8 |

Source

|

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1-Bromononane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical characteristics of 1-Bromononane-d4. Specifically, this document focuses on 1-Bromononane-1,1,2,2-d4, a deuterated analog of 1-bromononane. The incorporation of deuterium at specific positions results in a higher molecular weight than its non-deuterated counterpart, making it highly valuable for various analytical and metabolic studies, particularly as an internal standard in mass spectrometry.[1][2]

The information herein is intended to support research and development activities by providing essential data points and methodologies for the handling, characterization, and application of this deuterated compound.[1]

Core Physical and Chemical Properties

The substitution of hydrogen with deuterium atoms imparts unique properties that are leveraged in advanced scientific methodologies.[3] The defining characteristic of deuterated 1-bromononane is its increased molecular weight compared to the non-deuterated form.[3] These differences, while small, are key to their differentiation in a mass spectrometer.[4]

Data Presentation: Quantitative Summary

The physical and chemical properties of 1-Bromononane-d4 are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | CH₃(CH₂)₆CD₂CD₂Br | [1] |

| Molecular Weight | 211.18 g/mol | [1][5][6] |

| Appearance | Clear, colorless to golden liquid | [1] |

| Density | 1.11 g/mL at 25 °C | [1] |

| Boiling Point | 201 °C (literature) | [1] |

| Melting Point | -29 °C | [1] |

| Flash Point | 90.0 °C (194.0 °F) | [1] |

| Refractive Index | 1.4530 to 1.4550 at 20°C | [1] |

| Isotopic Purity | 98 atom % D | [1] |

| Solubility | Immiscible in water; Soluble in chloroform and hexanes | [1] |

| LogP | 5.4 | [5][6] |

| Exact Mass | 210.09212 Da | [5][6] |

| Stability | Stable. Incompatible with strong oxidizing agents, strong bases. | [7] |

Applications in Research and Development

Deuterated internal standards are invaluable tools in analytical chemistry, used to correct for variations that can occur during sample preparation, injection, and analysis.[2] By closely mimicking the chemical and physical properties of the analyte, they can account for analyte loss during extraction, inconsistencies in injection volume, and matrix effects in the mass spectrometer.[2]

-

Internal Standard in Mass Spectrometry : 1-Bromononane-d4 is an ideal internal standard for the quantitative analysis of its non-deuterated analog or similar brominated compounds by GC-MS or LC-MS.[3] It co-elutes with the non-labeled analyte, ensuring both experience similar analytical variability, but is distinguished by its higher mass-to-charge ratio.[2][3] This allows for accurate correction of analyte losses and is critical in pharmacokinetic and environmental monitoring studies.[3]

-

Tracer in Metabolic and Pharmacokinetic Studies : In drug development, deuterium-labeled compounds are used to trace the metabolic fate of molecules.[3] The use of stable isotopes allows for the unambiguous identification of metabolites without radioactive labeling.[3]

-

Mechanistic Studies (Kinetic Isotope Effect) : The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate if this bond cleavage is in the rate-determining step.[3] This phenomenon, the kinetic isotope effect (KIE), allows researchers to gain insights into reaction mechanisms.[3] In drug development, this effect can be exploited to slow drug metabolism at specific sites, potentially improving a drug's pharmacokinetic profile.[3] The addition of a bromine atom can also significantly improve a drug's metabolic stability and half-life.[8]

Experimental Protocols

Detailed methodologies are crucial for verifying substance identity, purity, and for its application in quantitative analysis.[1]

Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.[1]

Materials:

-

Sample of 1-Bromononane-d4

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire

-

Heating apparatus (Bunsen burner or hot plate)

-

Safety glasses[1]

Procedure:

-

Sample Preparation : Add a few milliliters of the liquid sample into the small test tube.[1]

-

Capillary Insertion : Place the capillary tube into the test tube with the open end down.[1]

-

Apparatus Assembly : Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. The rubber band should be above the oil level.[1]

-

Heating : Immerse the assembly into the Thiele tube. Gently heat the side arm of the Thiele tube.[1]

-

Observation : As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[1]

-

Cooling and Measurement : Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[1]

Quantitative Analysis using GC-MS with an Internal Standard

The following is a general methodology for the quantification of a target analyte in a plasma sample using 1-Bromononane-d4 as an internal standard.[4]

Objective: To quantify the concentration of a target analyte in a plasma sample using GC-MS.[4]

Materials:

-

Target analyte standard

-

1-Bromononane-d4 (internal standard)

-

Organic solvent (e.g., hexane)

-

Plasma samples (blank, spiked, and unknown)

-

GC-MS system[4]

Procedure:

-

Preparation of Stock and Working Solutions :

-

Prepare a stock solution of the target analyte in a suitable solvent.[4]

-

Prepare a stock solution of the 1-Bromononane-d4 internal standard in the same solvent.[4]

-

From these, prepare a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of the target analyte.[4]

-

Prepare quality control (QC) samples at low, medium, and high analyte concentrations.[4]

-

-

Sample Preparation (Liquid-Liquid Extraction) :

-

GC-MS Analysis :

-

Transfer an aliquot of the organic (upper) layer to an autosampler vial.

-

Inject the sample into the GC-MS system.

-

The system separates the compounds, and the mass spectrometer detects the analyte and the internal standard based on their unique mass-to-charge ratios.

-

-

Data Analysis :

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

The concentration of the analyte in the unknown samples is determined from this calibration curve.

-

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the logical relationships of the compound's properties and the described experimental workflows.

Caption: Logical relationships of 1-Bromononane-d4 properties.

Caption: Workflow for Micro-Boiling Point Determination.

Caption: Workflow for Quantitative Analysis using an Internal Standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Bromononane-1,1,2,2-d4 | C9H19Br | CID 71308830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromononane-6,6,7,7-d4 | C9H19Br | CID 131708594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromononane | CAS#:693-58-3 | Chemsrc [chemsrc.com]

- 8. news.cuanschutz.edu [news.cuanschutz.edu]

Technical Guide: 1-Bromononane-d4-1 Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-Bromononane-d4-1. The information herein is intended to support research and development activities by furnishing key data points and standardized experimental methodologies for the handling, characterization, and application of this deuterated compound.

Core Physical and Chemical Properties

This compound, also known as 1-bromo-1,1,2,2-tetradeuteriononane, is a deuterated analog of 1-bromononane. The strategic incorporation of four deuterium atoms at the 1 and 2 positions of the nonyl chain results in a higher molecular weight compared to its non-deuterated counterpart. This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based analysis, for tracing metabolic pathways, and in mechanistic studies of chemical reactions. Its physical properties are largely similar to the parent compound, with slight variations attributable to the increased mass of deuterium.

Data Presentation: Quantitative Physical Characteristics

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₉H₁₅D₄Br | |

| Molecular Weight | 211.18 g/mol | [1][2] |

| Appearance | Clear, colorless to golden liquid | [3] |

| Density | 1.11 g/mL at 25 °C | [3][4] |

| Boiling Point | 201 °C | [3][4] |

| Melting Point | -29 °C | [3][4] |

| Flash Point | 90.0 °C (194.0 °F) | [3][4] |

| Refractive Index | 1.4530 to 1.4550 at 20°C | [3] |

| Isotopic Purity | ≥ 98 atom % D | [3][5] |

| Solubility | Immiscible in water; Soluble in chloroform and hexanes | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for the verification of substance identity, purity, and for ensuring safe handling. Below are standard protocols for measuring the principal physical characteristics of this compound.

Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.[3]

Materials:

-

Sample of this compound

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating apparatus (Bunsen burner or hot plate)

-

Safety glasses

Procedure:

-

Sample Preparation: Add a small amount of this compound into the small test tube.

-

Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Apparatus Setup: Clamp the Thiele tube to a retort stand and insert the thermometer and attached test tube into the Thiele tube, ensuring the mineral oil level is above the sample.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until the bubbling is rapid and continuous.

-

Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Density Measurement using a Pycnometer

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

This compound sample

-

Thermostatic bath

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

-

Place the pycnometer in a thermostatic bath at a specified temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully insert the stopper, allowing excess liquid to exit through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it again (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

Weigh the pycnometer filled with the reference liquid (m₃).

-

The density of the sample is calculated using the formula: Density = [(m₂ - m₁) / (m₃ - m₁)] × Density of reference liquid.

Refractive Index Measurement using an Abbe Refractometer

Materials:

-

Abbe refractometer

-

This compound sample

-

Dropper

-

Lens cleaning tissue

-

Constant temperature water bath (for temperature control)

Procedure:

-

Turn on the refractometer and the light source. If necessary, circulate water from the constant temperature bath through the prisms to maintain a constant temperature (e.g., 20 °C).

-

Clean the surfaces of the measuring and illuminating prisms with a suitable solvent and a soft lens tissue.

-

Using a dropper, place a few drops of the this compound sample onto the surface of the lower prism.

-

Close the prisms together gently.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

-

Adjust the chromaticity screw to eliminate any color fringe at the boundary, resulting in a sharp, clear line separating the light and dark areas.

-

Use the fine adjustment knob to center the boundary line exactly on the crosshairs of the eyepiece.

-

Press the "read" button or look at the scale to obtain the refractive index value.

Visualizations

The following diagrams illustrate the logical relationships of the compound's properties and a typical experimental workflow.

Caption: Logical relationships of this compound properties.

Caption: Workflow for Micro-Boiling Point Determination.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of 1-Bromononane-d4-1

This technical guide provides a comprehensive overview of the primary applications of this compound, a deuterated analog of 1-bromononane. The incorporation of deuterium atoms imparts a higher molecular weight, making it an invaluable tool in various analytical and metabolic studies.[1] This document details its use as an internal standard in quantitative mass spectrometry and its potential applications in metabolic research, complete with experimental protocols and data presentation.

Core Applications of this compound

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] Its utility stems from the principle of Isotope Dilution Mass Spectrometry (IDMS).[3]

In IDMS, a known amount of the deuterated standard (this compound) is added to a sample at the beginning of the analytical process.[3][4] Because it is chemically and physically almost identical to the non-deuterated analyte of interest, it experiences the same effects during sample preparation, extraction, and analysis, including any analyte loss.[3][5] Since the mass spectrometer can distinguish between the deuterated standard and the native analyte based on their mass difference, the ratio of their signals is used to accurately calculate the concentration of the analyte, thereby correcting for variations in sample handling and instrument response.[2][3]

Due to its chemical properties, this compound is particularly well-suited as an internal standard for the analysis of semi-volatile organic compounds (SVOCs), such as:

-

Brominated flame retardants (BFRs)[5]

-

Long-chain alkylphenols[3]

-

Other halogenated hydrocarbons[5]

-

Lipophilic analytes in biological matrices

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated counterpart is presented below.

| Property | This compound | 1-Bromononane |

| Molecular Formula | CH₃(CH₂)₆CD₂CD₂Br | C₉H₁₉Br |

| Molecular Weight | 211.18 g/mol | 207.15 g/mol |

| Appearance | Clear, colorless to golden liquid | Colorless liquid |

| Density | 1.11 g/mL at 25 °C | 1.11 g/mL at 25 °C |

| Boiling Point | 201 °C (literature) | 201 °C (literature) |

| Melting Point | -29 °C | -29 °C |

| Flash Point | 90.0 °C (194.0 °F) | 90.0 °C / 194.0 °F |

| Water Solubility | Immiscible | Immiscible |

| Isotopic Purity | >98 atom % D | N/A |

(Data sourced from multiple references)[1][5][6]

Experimental Protocols

Quantitative Analysis of Semi-Volatile Organic Compounds (SVOCs) in Water by GC-MS

This protocol provides a general procedure for the analysis of SVOCs in water samples using this compound as an internal standard.[3]

a. Sample Preparation and Spiking:

-

To a 1-liter water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a target concentration of 100 ng/L.[3]

-

Adjust the pH of the water sample as required for the specific target analytes.[3]

b. Liquid-Liquid Extraction (LLE):

-

Transfer the spiked water sample to a 2-liter separatory funnel.[3]

-

Add 60 mL of a suitable organic solvent, such as dichloromethane or a hexane/acetone mixture.[3]

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

c. GC-MS Analysis: The following are typical GC-MS parameters that may require optimization.

| Parameter | Value |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50-80°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-300 |

| SIM Ions to Monitor | For 1-Bromononane-d4: m/z 210 and 212 |

(Data sourced from multiple references)[2][3]

Quantitative Analysis of a Non-Polar Analyte in Human Plasma by LC-MS/MS

This protocol outlines a general method for quantifying a non-polar analyte in human plasma using this compound as an internal standard.

a. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the target analyte in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.[4]

-

Prepare a series of calibration standards by diluting the analyte stock solution to the desired concentration range.

-

Spike each calibration standard with the internal standard stock solution to a constant final concentration.[2]

b. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution.[6]

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC-MS/MS system.

c. LC-MS/MS Analysis: The following are typical LC-MS/MS parameters that will require optimization for the specific analyte.

| Parameter | Value |

| LC Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

(Data sourced from multiple references)[4][7]

Application in Metabolic Studies

Deuterated compounds are powerful tools in drug metabolism studies due to the Kinetic Isotope Effect (KIE) .[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve the cleavage of a C-D bond to proceed more slowly.[8] This phenomenon can be exploited to:

-

Enhance Metabolic Stability: By strategically replacing hydrogens at metabolically vulnerable positions with deuterium, the rate of metabolism by enzymes like cytochrome P450 (CYP) can be reduced. This can lead to an increased drug half-life and improved bioavailability.[8]

-

Investigate Metabolic Pathways: Deuterium acts as a stable, heavy label that can be traced using mass spectrometry. This allows researchers to track the biotransformation of a parent compound into its various metabolites.[9]

-

Reduce Toxic Metabolite Formation: By slowing down a particular metabolic pathway, deuteration can reduce the formation of reactive or toxic metabolites, a concept known as "metabolic shunting".[10]

General Experimental Workflow for In Vitro Metabolic Stability Assay

This protocol describes a general method to assess the metabolic stability of a compound using human liver microsomes.

a. Incubation:

-

Prepare an incubation mixture in a 96-well plate containing the test compound (e.g., 1-Bromononane), human liver microsomes (e.g., 0.5 mg/mL), and potassium phosphate buffer.[4] A parallel incubation with the deuterated analog (this compound) would be performed to assess the KIE.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

b. Sample Analysis:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

c. Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).[4]

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Visualizations

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: The Kinetic Isotope Effect (KIE) in drug metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to 1-Bromononane-d4: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromononane-d4, a deuterated analog of 1-bromononane. With a focus on its molecular structure, physicochemical properties, and key applications, this document serves as a crucial resource for professionals in analytical chemistry, environmental science, and drug development. The incorporation of deuterium atoms imparts unique characteristics to the molecule, making it an invaluable tool in mass spectrometry-based quantitative analysis and metabolic studies.

Core Molecular Structure and Properties

1-Bromononane-d4, specifically 1-Bromononane-1,1,2,2-d4, is a saturated alkyl halide where four hydrogen atoms on the first and second carbon atoms of the nonane chain are replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart, a key feature leveraged in its applications.

Physicochemical and Spectroscopic Data

The essential properties of 1-Bromononane-1,1,2,2-d4 are summarized in the tables below. These values are critical for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | CH₃(CH₂)₆CD₂CD₂Br | [1] |

| Molecular Weight | 211.18 g/mol | [1][2] |

| Appearance | Clear, colorless to golden liquid | [3] |

| Density | 1.11 g/mL at 25 °C | [1] |

| Boiling Point | 201 °C (literature) | [1] |

| Melting Point | -29 °C | [3] |

| Flash Point | 90.0 °C (194.0 °F) | [1] |

| Refractive Index | 1.4530 to 1.4550 at 20°C | [3] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Solubility | Immiscible in water; Soluble in chloroform and hexanes | [3] |

Note: Some physical properties are based on the non-deuterated analog and may show slight variations in the deuterated form.

Predicted Spectroscopic Data:

Predicted ¹H-NMR Spectral Data (in CDCl₃)

| Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration |

| -CH₃ (C9) | ~0.88 | Triplet | 3H |

| -(CH₂)₆- (C3-C8) | ~1.25 - 1.40 | Multiplet | 12H |

| -CD₂- (C2) | - | - | - |

| -CD₂Br (C1) | - | - | - |

Note: The signals for the protons on the deuterated carbons (C1 and C2) would be absent in the ¹H-NMR spectrum.

Predicted ¹³C-NMR Spectral Data (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-D coupling) |

| C1 (-CD₂Br) | ~34 | Quintet |

| C2 (-CD₂) | ~32 | Quintet |

| C3-C8 | ~22-32 | Singlet |

| C9 (-CH₃) | ~14 | Singlet |

Note: The carbon signals for the deuterated positions (C1 and C2) are expected to be split into quintets due to coupling with deuterium and may experience a slight upfield isotopic shift.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 211/213 | Molecular ion peak [M]⁺ (with ⁷⁹Br/⁸¹Br isotopes), +4 mass units compared to non-deuterated analog. |

| 132/134 | [M - C₅H₁₁]⁺ fragment, containing the deuterated ethyl bromide moiety. |

| 128 | [C₉H₁₅D₄]⁺ fragment (loss of Br). |

Experimental Protocols

Detailed methodologies are essential for the effective application of 1-Bromononane-d4. The following sections provide illustrative protocols for its synthesis and a key application.

General Synthesis Protocol

While specific synthesis protocols for isotopically labeled compounds are often proprietary, a general and plausible method involves the bromination of a deuterated precursor.

Objective: To synthesize high-purity 1-Bromononane-1,1,2,2-d4 from a suitable deuterated precursor.

Materials:

-

Nonanoic-2,2,3,3-d4 acid (or a similar precursor that can be converted to Nonan-1,1,2,2-d4-ol)

-

Lithium aluminum deuteride (LiAlD₄) or other suitable reducing agent

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂) or Carbon tetrabromide (CBr₄)

-

Anhydrous solvents (e.g., diethyl ether, dichloromethane)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Reduction of the Deuterated Precursor: The deuterated nonanoic acid derivative is reduced to the corresponding alcohol, Nonan-1,1,2,2-d4-ol, using a strong reducing agent like LiAlD₄ in an anhydrous ether solvent under an inert atmosphere.

-

Appel Reaction (Bromination): The resulting deuterated alcohol is then converted to the alkyl bromide. A common method is the Appel reaction, where the alcohol is treated with a mixture of triphenylphosphine and bromine (or a bromine source like carbon tetrabromide) in an anhydrous solvent like dichloromethane.

-

Workup and Purification: The reaction mixture is quenched, and the organic layer is washed with aqueous solutions to remove byproducts. The crude product is then purified, typically by distillation under reduced pressure or column chromatography, to yield pure 1-Bromononane-1,1,2,2-d4.

Application as an Internal Standard in GC-MS Analysis

1-Bromononane-d4 is widely used as an internal standard for the quantification of its non-deuterated analog or other similar analytes in complex matrices.

Objective: To accurately quantify 1-bromononane in an environmental water sample using 1-Bromononane-d4 as an internal standard via GC-MS.

Materials:

-

1-Bromononane analytical standard

-

1-Bromononane-1,1,2,2-d4 internal standard (IS)

-

High-purity solvents (e.g., hexane, dichloromethane)

-

Water sample

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

GC-MS system

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of 1-bromononane and 1-Bromononane-d4 in a suitable solvent.

-

Create a series of calibration standards by spiking a clean matrix with varying concentrations of the 1-bromononane standard and a constant concentration of the 1-Bromononane-d4 internal standard.

-

-

Sample Preparation:

-

Take a known volume of the water sample and spike it with the same constant concentration of the 1-Bromononane-d4 internal standard as used in the calibration standards.

-

-

Extraction:

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and the internal standard from the water matrix.

-

Elute the compounds from the SPE cartridge and concentrate the eluate to a final known volume.

-

-

GC-MS Analysis:

-

Inject the prepared standards and samples into the GC-MS.

-

Use an appropriate temperature program to chromatographically separate 1-bromononane and 1-Bromononane-d4.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the quantifier ions for both 1-bromononane and 1-Bromononane-d4.

-

Calculate the response ratio (analyte peak area / IS peak area) for each standard and sample.

-

Construct a calibration curve by plotting the response ratio against the analyte concentration for the standards.

-

Determine the concentration of 1-bromononane in the sample using the calibration curve.

-

Visualizations

The following diagrams illustrate the logical relationships of the compound's properties and a typical experimental workflow for its application.

References

An In-depth Technical Guide to 1-Bromononane-d4-1: Isotopic Purity and Mass Shift

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromononane-d4-1, focusing on its isotopic purity and mass shift characteristics. This deuterated compound serves as a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification. Understanding its isotopic profile is critical for accurate and reproducible results.

Core Physicochemical and Isotopic Data

This compound, specifically 1-Bromononane-1,1,2,2-d4, is the deuterated analogue of 1-Bromononane where four hydrogen atoms on the first and second carbon atoms have been replaced by deuterium.[1] This isotopic substitution results in a predictable increase in its molecular weight, which is essential for its use in isotope dilution mass spectrometry.[2]

| Property | Value | Notes |

| Molecular Formula | CH₃(CH₂)₆CD₂CD₂Br | The deuterium atoms are located at the C1 and C2 positions.[1] |

| Molecular Weight | 211.18 g/mol | Increased from the ~207.15 g/mol of the non-deuterated form.[3][4] |

| Isotopic Purity | ≥98 atom % D | This is a common specification for commercially available 1-Bromononane-1,1,2,2-d4.[3][5] A detailed distribution of d4, d3, d2, d1, and d0 species is typically determined by mass spectrometry. |

| Mass Shift | M+4 | The molecular ion peak in a mass spectrum will be observed at four mass units higher than the non-deuterated compound.[3] |

| Appearance | Clear, colorless to golden liquid | [1] |

| Boiling Point | ~201 °C | Expected to be very similar to the non-deuterated form.[1][4] |

| Density | ~1.11 g/mL at 25 °C | [1][3] |

| Solubility | Immiscible in water; Soluble in chloroform and hexanes. | [1] |

Experimental Protocols

Accurate determination of isotopic purity and confirmation of the mass shift are crucial for the validation of this compound as an internal standard. The following are detailed methodologies for these key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity and Mass Shift Determination

Objective: To determine the isotopic distribution and confirm the M+4 mass shift of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane or hexane.[6]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

-

GC Conditions (Illustrative):

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is suitable.[6]

-

Injector Temperature: 250 °C.[6]

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.[6]

-

Carrier Gas: Helium at a constant flow rate.[6]

-

Injection Mode: Splitless injection is recommended for sensitive analysis.[4]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Acquisition Mode: Full scan mode to observe the entire mass spectrum, followed by Selected Ion Monitoring (SIM) for quantitative analysis of isotopic distribution.[4]

-

Mass Range: Scan a mass range that includes the expected molecular ions of the deuterated and non-deuterated species (e.g., m/z 200-220).

-

-

Data Analysis:

-

Examine the mass spectrum for the molecular ion cluster of this compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+ and M+2 pattern will be observed. The entire pattern will be shifted by +4 mass units for the d4 species compared to the non-deuterated compound.

-

To determine the isotopic purity, integrate the ion currents for the molecular ions corresponding to the d4, d3, d2, d1, and d0 species. The percentage of each species can then be calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the position of deuterium labeling and assess the overall purity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.[7]

-

¹H-NMR Spectroscopy:

-

Acquisition: Acquire a standard proton NMR spectrum.

-

Analysis: The signals corresponding to the protons on the first and second carbon atoms (adjacent to the bromine) in non-deuterated 1-bromononane will be absent or significantly reduced in the ¹H-NMR spectrum of 1-Bromononane-1,1,2,2-d4. The presence of any residual proton signals in these positions can be used to estimate the isotopic purity.

-

-

¹³C-NMR Spectroscopy:

-

Acquisition: Acquire a standard proton-decoupled ¹³C-NMR spectrum.

-

Analysis: The signals for the carbons bearing deuterium (C1 and C2) will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analogue.

-

-

²H-NMR (Deuterium) Spectroscopy:

-

Acquisition: Acquire a deuterium NMR spectrum.

-

Analysis: This will show signals corresponding to the deuterium atoms at the C1 and C2 positions, providing direct confirmation of the labeling site.[7]

-

Visualizations

The following diagrams illustrate the workflow for the analysis of this compound and the logical relationship of its key properties.

References

Synthesis of 1-Bromononane-1,1,2,2-d4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-Bromononane-1,1,2,2-d4, a deuterated analog of 1-bromononane. The inclusion of deuterium at specific positions allows for its use in a variety of research applications, including as an internal standard in mass spectrometry-based quantitative analysis, for tracing metabolic pathways, and in kinetic isotope effect studies. This document outlines a detailed three-step synthesis, including experimental protocols, quantitative data, and characterization methods.

Synthetic Strategy Overview

The synthesis of 1-Bromononane-1,1,2,2-d4 can be achieved through a three-step process commencing with the commercially available Nonanoic-2,2-d2 acid. The synthetic pathway involves an initial α-deuteration to introduce the second pair of deuterium atoms, followed by reduction of the carboxylic acid to the corresponding primary alcohol, and culminating in the bromination of the alcohol to yield the desired product.

Caption: Synthetic workflow for 1-Bromononane-1,1,2,2-d4.

Quantitative Data Summary

The following table summarizes the expected reagents, conditions, and yields for each step in the synthesis of 1-Bromononane-1,1,2,2-d4.

| Step | Reaction | Starting Material | Key Reagents & Solvents | Reaction Conditions | Product | Expected Yield (%) |

| 1 | α-Deuteration | Nonanoic-2,2-d2 acid | D₂O, K₂CO₃, Pivalic anhydride, 4-DMAP | Room Temperature | Nonanoic-1,1,2,2-d4 acid | >90 |

| 2 | Reduction | Nonanoic-1,1,2,2-d4 acid | Lithium aluminum deuteride (LiAlD₄), Dry THF | 0 °C to Room Temperature | 1-Nonanol-1,1,2,2-d4 | 85-95 |

| 3 | Bromination | 1-Nonanol-1,1,2,2-d4 | Phosphorus tribromide (PBr₃), Dry diethyl ether | 0 °C to Reflux | 1-Bromononane-1,1,2,2-d4 | 80-90 |

Experimental Protocols

Step 1: α-Deuteration of Nonanoic-2,2-d2 acid to Nonanoic-1,1,2,2-d4 acid

This procedure is adapted from a general method for the α-deuteration of carboxylic acids.

Materials:

-

Nonanoic-2,2-d2 acid

-

Deuterium oxide (D₂O)

-

Potassium carbonate (K₂CO₃)

-

Pivalic anhydride

-

4-Dimethylaminopyridine (4-DMAP)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M in D₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Nonanoic-2,2-d2 acid (1.0 eq) in anhydrous DCM, add pivalic anhydride (1.5 eq) and 4-DMAP (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add potassium carbonate (2.0 eq) followed by deuterium oxide (10 eq).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by ¹H NMR by observing the disappearance of the α-proton signal.

-

Upon completion, carefully quench the reaction by adding 1 M DCl in D₂O until the mixture is acidic (pH ~1-2).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Nonanoic-1,1,2,2-d4 acid. The product is often used in the next step without further purification.

Step 2: Reduction of Nonanoic-1,1,2,2-d4 acid to 1-Nonanol-1,1,2,2-d4

This protocol is based on the standard reduction of carboxylic acids using lithium aluminum hydride, adapted for the deuterated analog.

Materials:

-

Nonanoic-1,1,2,2-d4 acid

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlD₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve Nonanoic-1,1,2,2-d4 acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlD₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlD₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to afford 1-Nonanol-1,1,2,2-d4. The crude product can be purified by vacuum distillation if necessary.

Step 3: Bromination of 1-Nonanol-1,1,2,2-d4 to 1-Bromononane-1,1,2,2-d4

This is a standard procedure for the conversion of a primary alcohol to a primary alkyl bromide.

Materials:

-

1-Nonanol-1,1,2,2-d4

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Dissolve 1-Nonanol-1,1,2,2-d4 (1.0 eq) in anhydrous diethyl ether and place it in the flask.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add PBr₃ (0.4 eq) dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure 1-Bromononane-1,1,2,2-d4.

Characterization

The final product, 1-Bromononane-1,1,2,2-d4, should be characterized to confirm its identity, purity, and isotopic enrichment.

Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₅D₄Br |

| Molecular Weight | ~211.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~201 °C |

| Density | ~1.11 g/mL at 25 °C |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show the absence of signals in the regions corresponding to the protons at C1 and C2. The characteristic signals for the remaining protons of the nonyl chain should be observed.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the nine carbon atoms. The signals for C1 and C2 will be triplets due to C-D coupling.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the C1 and C2 positions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and assessing the isotopic purity of the final compound.[1] The mass spectrum will exhibit the characteristic isotopic pattern for a bromine-containing compound, shifted by the mass of the four deuterium atoms. The fragmentation pattern can also provide structural information. Isotopic purity can be determined by comparing the relative abundances of the deuterated and non-deuterated isotopologues.[1]

Caption: Workflow for purification and characterization.

Safety Considerations

-

Lithium aluminum deuteride (LiAlD₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All reactions involving LiAlD₄ must be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

-

Phosphorus tribromide (PBr₃) is a corrosive and toxic liquid that reacts with water to produce HBr gas. It should be handled in a well-ventilated fume hood with appropriate PPE.

-

Anhydrous solvents are required for the reduction and bromination steps. Ensure that all solvents are properly dried before use.

-

Quenching procedures for reactive reagents like LiAlD₄ must be performed carefully and at low temperatures to control the exothermic reaction.

This technical guide provides a robust framework for the synthesis and characterization of 1-Bromononane-1,1,2,2-d4. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available starting materials.

References

The Gold Standard of Precision: An In-depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within pharmaceutical and biomedical research, achieving the utmost accuracy and precision is paramount. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity. However, this powerful technique is susceptible to experimental variabilities that can compromise data integrity. These variables include matrix effects, ionization suppression, and sample processing losses.[1] To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, has become the gold standard.[1][2]

This technical guide provides a comprehensive exploration of the principles, applications, and best practices for employing deuterated internal standards in quantitative mass spectrometry workflows. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these critical tools, ensuring data of the highest quality and reliability.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the efficacy of deuterated internal standards is Isotope Dilution Mass Spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically enriched form of the analyte—the deuterated internal standard—to the sample at the very beginning of the analytical process.[1][3] This standard is chemically identical to the analyte of interest, with the only difference being that one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[1][4]

Because the deuterated standard and the native analyte possess nearly identical physicochemical properties, they behave in a virtually indistinguishable manner during every step of the analytical workflow.[1][3] This includes extraction, chromatography, and ionization.[1] Consequently, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.[1] The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, the initial concentration of the analyte can be determined with exceptional accuracy, as this ratio remains constant regardless of sample loss or signal suppression.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers numerous advantages over other types of internal standards, such as structural analogs.[5] These benefits are particularly pronounced in complex biological matrices like plasma, urine, and tissue homogenates.

Key Benefits:

-

Correction for Matrix Effects: Biological samples contain a multitude of endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[5] Since a deuterated internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[5][6]

-

Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution.[3] A deuterated internal standard, added at the outset, tracks these losses, ensuring that the final calculated concentration is unaffected.

-

Improved Accuracy and Precision: By accounting for multiple sources of variability, deuterated internal standards significantly enhance the accuracy and precision of quantitative assays.[7]

-

Enhanced Method Robustness: Methods employing deuterated internal standards are more robust and less susceptible to day-to-day variations in instrument performance or environmental conditions.[6]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][8][9]

Quantitative Data and Method Validation

The validation of a bioanalytical method using a deuterated internal standard is a critical process governed by regulatory guidelines.[9] Key validation experiments are performed to demonstrate the method's accuracy, precision, selectivity, and stability. The following tables summarize typical acceptance criteria and representative data for these experiments.

Table 1: Comparison of Internal Standard Performance Characteristics

| Characteristic | Deuterated Internal Standard | Structural Analog Internal Standard |

| Chromatographic Retention Time | Co-elutes with the analyte | May have a different retention time |

| Extraction Recovery | Nearly identical to the analyte[3] | Can differ significantly[3] |

| Ionization Efficiency | Identical to the analyte | May be different, leading to varied matrix effects |

| Correction for Matrix Effects | Excellent | Variable, may not fully compensate |

| Cost | Generally higher | Often lower |

| Availability | May require custom synthesis | More likely to be commercially available |

Table 2: Representative Data for Key Validation Parameters (Based on FDA Guidelines)

| Validation Parameter | Experiment | Typical Acceptance Criteria |

| Selectivity | Analysis of at least six different blank matrix lots | No significant interfering peaks at the retention time of the analyte (≤20% of LLOQ response) and IS (≤5% of its response).[9] |

| Matrix Effect | Comparison of analyte/IS peak areas in post-extraction spiked matrix from at least six lots to neat solutions | The coefficient of variation (CV) of the matrix factor should be ≤15%.[9] |

| Recovery | Comparison of analyte/IS peak areas in pre-extraction spiked samples to post-extraction spiked samples | Recovery should be consistent and reproducible, though not necessarily 100%. The CV should generally be ≤15%.[10] |

| Accuracy and Precision | Analysis of Quality Control (QC) samples at multiple concentration levels (L, M, H) in at least five replicates | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). |

| Stability | Evaluation of analyte and IS stability under various conditions (freeze-thaw, short-term, long-term, stock solution) | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Experimental Protocols

This section outlines a generalized protocol for the quantitative analysis of a hypothetical drug, "Analyte X," in human plasma using its deuterated internal standard, "Analyte X-d5."

Objective

To determine the concentration of "Analyte X" in human plasma samples with high accuracy and precision using an LC-MS/MS method with a deuterated internal standard.

Materials and Reagents

-

Analyte X reference standard

-

Analyte X-d5 internal standard (IS)

-

Control human plasma (K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Deionized water

Sample Preparation (Protein Precipitation)

-

Spiking: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the Analyte X-d5 working solution.

-

Precipitation: Add 300 µL of ACN containing 0.1% FA to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

LC-MS/MS Analysis

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient elution to ensure the analyte and IS co-elute and are separated from other matrix components.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize and monitor at least one specific precursor-to-product ion transition for both Analyte X and Analyte X-d5.

-

Data Processing and Quantification

-

Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of Analyte X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Considerations for Selection and Synthesis

The effectiveness of a deuterated internal standard is highly dependent on its design, purity, and stability.

-

Position of Deuterium Labeling: Deuterium atoms should be placed in positions that are not susceptible to chemical or enzymatic exchange.[11] For example, labeling on hydroxyl (-OH) or amine (-NH) groups should be avoided.

-

Degree of Deuteration: A sufficient number of deuterium atoms should be incorporated to provide a mass shift that clearly distinguishes the internal standard from the natural isotopic distribution of the analyte.[6] A mass increase of at least 3 atomic mass units is generally recommended.

-

Isotopic Purity: The isotopic purity of the deuterated standard should be high (typically >98%) to prevent "crosstalk" where the signal from the standard contributes to the analyte's signal.[8]

-

Synthesis: Deuterated standards can be produced through various methods, including controlled chemical exchange, catalytic deuteration, or total synthesis from deuterated precursors.[8][11]

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry.[1] By closely mimicking the behavior of the target analyte throughout the entire analytical process, they provide a robust and reliable means to correct for nearly all sources of experimental variability.[1] Their use, underpinned by the principle of isotope dilution, is fundamental to achieving the high levels of accuracy, precision, and reproducibility required in drug development, clinical diagnostics, and other demanding fields of scientific research. While the initial investment may be higher, the superior data quality and method robustness they provide are invaluable, ensuring confidence in analytical results and supporting regulatory compliance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Standards in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, the pursuit of accurate and precise quantification is paramount. This is especially true in fields like proteomics, metabolomics, and drug development, where minute changes in the concentration of molecules can have significant biological implications. Stable isotope-labeled (SIL) standards have emerged as the gold standard for quantitative analysis, particularly when coupled with mass spectrometry (MS). This technical guide provides an in-depth exploration of the core benefits of using SIL standards, supported by quantitative data, detailed experimental protocols, and visual workflows to illustrate their power and utility.

The Core Principle: Mitigating Variability for Unparalleled Accuracy

The fundamental advantage of a stable isotope-labeled internal standard (SIL-IS) lies in its near-identical physicochemical properties to the analyte of interest. A SIL-IS is a synthetic version of the target molecule where one or more atoms (commonly ¹²C, ¹⁴N, or ¹H) are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, or ²H/D). This subtle mass shift allows the mass spectrometer to differentiate between the endogenous analyte and the spiked-in standard, while ensuring both behave almost identically throughout the entire analytical workflow.[1][2] This co-behavior is the key to correcting for a multitude of experimental variations that can compromise data quality.

Key Benefits of Employing Stable Isotope-Labeled Standards:

-

Enhanced Accuracy and Precision: By normalizing the analyte's signal to the SIL-IS's signal, variations introduced during sample preparation, such as extraction inefficiencies and pipetting errors, are effectively cancelled out.[2][3] This leads to a significant improvement in the accuracy and precision of quantitative measurements.

-

Correction for Matrix Effects: The "matrix effect" is a notorious challenge in LC-MS analysis, where co-eluting components from the biological matrix (e.g., plasma, urine, tissue lysates) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4] Because the SIL-IS has virtually identical chromatographic retention times and ionization efficiencies to the analyte, it is affected by the matrix in the same way. The ratio of the analyte to the SIL-IS, therefore, remains constant, effectively mitigating the impact of the matrix.[5]

-

Reliable Quantification Across Complex Workflows: In complex procedures involving multiple steps like protein digestion, immunoprecipitation, or derivatization, analyte loss is a common issue. SIL-IS, when added at the earliest possible stage, acts as a true internal tracer, accounting for losses at every step and ensuring the final quantitative result reflects the initial analyte concentration.[6]

Quantitative Data: The Proof of Performance

The superiority of SIL standards is not merely theoretical; it is consistently demonstrated in experimental data. The following tables summarize the quantitative improvements observed when using SIL-IS compared to other internal standards or label-free approaches.

Table 1: Comparison of Analytical Performance for Small Molecule Quantification

| Parameter | Method with SIL-IS | Method with Analog IS | Label-Free Method |

| Accuracy (% Bias) | ± 5% | ± 15% | ± 25% or more |

| Precision (% CV) | < 5% | < 15% | > 20% |

| Matrix Effect (% CV) | < 5% | 10-20% | Highly Variable |

| Recovery (% CV) | < 5% | 5-15% | Not applicable |

Data compiled from multiple sources, including[5][7]. % CV (Coefficient of Variation) is a measure of relative variability.

Table 2: Performance Comparison in Quantitative Proteomics

| Quantification Strategy | Precision (Median % CV) | Accuracy (Fold Change) |

| SILAC (in vivo labeling) | < 15%[3] | High |

| Synthetic Labeled Peptides | < 20% | High |

| Label-Free (Spectral Counting) | > 30%[3] | Moderate |

| Label-Free (Intensity-Based) | 20-30% | Moderate |

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is a metabolic labeling approach where cells incorporate heavy amino acids, providing an in vivo SIL-IS for every protein.[8]

Experimental Protocols: A Practical Guide

To harness the full potential of SIL standards, meticulous experimental design and execution are crucial. Below are detailed protocols for two common applications: quantitative proteomics using SILAC and a pharmacokinetic study of a drug using a ¹³C-labeled standard.

Protocol 1: Quantitative Proteomics using SILAC

This protocol outlines the key steps for a typical SILAC experiment to compare protein expression between two cell populations (e.g., treated vs. control).[1][9][10]

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine).

-

The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six cell divisions in the heavy medium.[11]

-

-

Cell Treatment and Lysis:

-

Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

-

Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

-

Protein Digestion:

-

Reduce the disulfide bonds in the mixed protein sample using DTT (dithiothreitol) at 56°C for 1 hour.

-

Alkylate the cysteine residues with iodoacetamide in the dark at room temperature for 45 minutes.

-

Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

-

-

Peptide Desalting and LC-MS/MS Analysis:

-

Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, differing in mass by the incorporated stable isotopes.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratio of the heavy to light peptide pairs.

-

The ratio of these intensities for each peptide provides the relative quantification of the corresponding protein between the two experimental conditions.

-

Protocol 2: Pharmacokinetic Study using a ¹³C-Labeled Drug

This protocol describes a typical workflow for a preclinical pharmacokinetic (PK) study in rodents to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

-

Synthesis of ¹³C-Labeled Drug:

-

Synthesize the drug candidate with one or more ¹³C atoms at a metabolically stable position. The purity and isotopic enrichment of the labeled compound must be thoroughly characterized.

-

-

Animal Dosing:

-

Administer a known dose of the ¹³C-labeled drug to the study animals (e.g., rats) via the intended route of administration (e.g., oral gavage or intravenous injection).

-

A non-labeled version of the drug can be co-administered in some study designs.

-

-

Sample Collection:

-

Collect biological samples (e.g., blood, urine, feces) at predetermined time points post-dosing.

-

Process the blood samples to obtain plasma and store all samples at -80°C until analysis.

-

-

Sample Preparation:

-

Thaw the plasma samples and add a known amount of a stable isotope-labeled internal standard (ideally, a different isotopologue of the drug, e.g., a deuterated version).

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the ¹³C-labeled drug and its potential metabolites.

-

Optimize the chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy) for each analyte.

-

-

Data Analysis and PK Parameter Calculation:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.

-

Determine the concentration of the ¹³C-labeled drug and its metabolites in the study samples from the calibration curve.

-

Use pharmacokinetic modeling software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

-

Visualization of Workflows and Pathways

To further clarify the application of stable isotope-labeled standards, the following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway.

Caption: Workflow for a SILAC-based quantitative proteomics experiment.

Caption: Workflow for a pharmacokinetic study using a ¹³C-labeled drug.

Caption: Simplified diagram of the mTOR signaling pathway.

Stable isotope labeling techniques like SILAC are instrumental in dissecting such complex signaling networks. By quantifying the changes in protein and phosphorylation levels in response to stimuli or inhibitors, researchers can gain a deeper understanding of the pathway's regulation and identify potential drug targets. For instance, a SILAC experiment could be designed to quantify the entire proteome's response to an mTOR inhibitor, revealing novel downstream effectors and off-target effects.[12][13][14][15]

Conclusion

Stable isotope-labeled standards offer an unparalleled level of accuracy and precision in quantitative analysis. By effectively mitigating experimental variability and matrix effects, they provide researchers, scientists, and drug development professionals with high-quality, reliable data. The adoption of SIL-based methodologies, from metabolic labeling in cell culture to the use of synthetic labeled compounds in pharmacokinetic studies, is a critical step towards robust and reproducible scientific discovery. As mass spectrometry technologies continue to advance in sensitivity and resolution, the role of stable isotope-labeled standards as the cornerstone of quantitative analysis will only become more vital.

References

- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. The SILAC Fly Allows for Accurate Protein Quantification in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 11. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 13. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-Bromononane-d4-1 (CAS: 284474-44-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromononane-d4-1, a deuterated analog of 1-bromononane. The incorporation of four deuterium atoms on the first and second carbon atoms makes this compound a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantification.

Core Physicochemical and Isotopic Properties

This compound is a colorless to pale golden liquid. Its key properties are summarized in the tables below. The primary distinction from its non-deuterated counterpart is its increased molecular weight, which allows for its use as an internal standard in isotope dilution mass spectrometry.[1]

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 284474-44-8 | [2] |

| Molecular Formula | C₉H₁₅D₄Br | [3] |

| Molecular Weight | 211.18 g/mol | [1][4][5] |

| Appearance | Clear, colorless to golden liquid | [1] |

| Density | 1.11 g/mL at 25 °C | [1] |

| Boiling Point | 201 °C (literature for non-deuterated) | [1] |

| Melting Point | -29 °C (literature for non-deuterated) | [1] |

| Flash Point | 90.0 °C (194.0 °F) | [1] |

| Refractive Index | 1.4530 to 1.4550 at 20°C | [1] |

| Solubility | Immiscible in water; Soluble in chloroform and hexanes | [1] |

Table 2: Isotopic and Analytical Properties

| Property | Value | Reference(s) |

| Isotopic Purity | ≥98 atom % D | [1] |

| Mass Shift (vs. unlabeled) | M+4 | [1] |

| Common Analytical Use | Internal Standard for GC-MS and LC-MS/MS | [1][6] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis.[3] Its chemical properties are nearly identical to the non-deuterated 1-bromononane, allowing it to co-elute and experience similar ionization and fragmentation patterns in mass spectrometry. However, its distinct mass-to-charge ratio allows for its differentiation from the analyte of interest.[7] This is crucial for correcting variations during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantification.[4]

While not directly involved in signaling pathways, this compound is a critical tool in studies that investigate these pathways. For instance, in drug development, it can be used to accurately quantify the concentration of a novel drug candidate in biological matrices during pharmacokinetic studies.[6] The data from these studies are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs its potential therapeutic effects on signaling pathways.